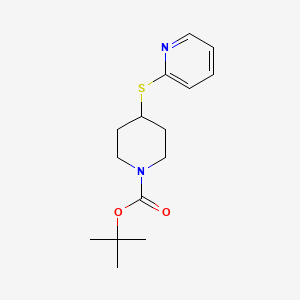

4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-pyridin-2-ylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)20-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFLQMDMWUADPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the piperidine derivative with a suitable thiol or disulfide compound under appropriate conditions.

Attachment of the Pyridine Ring: The pyridine ring is then attached to the sulfanyl group through nucleophilic substitution or other suitable reactions.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The sulfanyl group and the pyridine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(4-Cyanopyridin-2-yl)sulfanyl]piperidine-1-carboxylic acid tert-butyl ester

- Key Difference: A cyano group (-CN) is introduced at the 4-position of the pyridine ring.

- This modification may also alter solubility and metabolic stability compared to the parent compound .

4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

- Key Difference : The thioether (-S-) is replaced with a sulfonyl group (-SO₂-) linked to morpholine.

- Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, which could enhance water solubility. Morpholine’s presence may confer favorable pharmacokinetic properties, such as improved blood-brain barrier penetration .

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

- Key Difference : A 4-methoxycarbonylphenyl group replaces the pyridinylthioether.

- However, the ester group may render the compound prone to hydrolysis under acidic or basic conditions .

3-(4-Methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

- Key Difference : Pyrimidine replaces pyridine, with a methyl group at the 4-position.

- Impact: Pyrimidine’s dual nitrogen atoms offer additional hydrogen-bonding sites, which could enhance interactions with nucleic acids or enzymes.

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Key Difference : A chloro-methyl-pyrimidine group is attached via a methylene spacer (-CH₂S-).

- Impact : The chloro and methyl groups increase steric hindrance and electron density, possibly influencing halogen-bonding interactions. The methylene spacer may alter conformational dynamics compared to direct sulfur linkage .

4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

- Key Difference: A pyrimidinylamino group (-NH-C₅H₃N₂CH₃) replaces the thioether.

- Impact: The amine linker introduces basicity and hydrogen-bond donor capacity, which could enhance target engagement in enzyme inhibition. The methyl group on pyrimidine may modulate solubility and metabolic stability .

Functional and Application Differences

- Electrophilic Reactivity: The cyano-substituted derivative (C₁₆H₂₁N₃O₂S) may exhibit enhanced reactivity in click chemistry or nucleophilic aromatic substitution due to its electron-deficient pyridine ring .

- Biological Target Engagement : The morpholine sulfonyl analog (C₁₄H₂₆N₂O₅S) is more likely to interact with sulfotransferases or G-protein-coupled receptors owing to its polar sulfonyl group .

- Metabolic Stability : The methylpyrimidine derivatives (C₁₅H₂₃N₃O₂S, C₁₆H₂₄ClN₃O₂S) could demonstrate improved resistance to oxidative metabolism compared to pyridine-based analogs .

Biological Activity

Chemical Identity

4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 745066-46-0, is a compound with the molecular formula and a molecular weight of 308.44 g/mol. This compound features a piperidine ring substituted with a pyridinyl sulfanyl group, contributing to its diverse biological activities.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant pharmacological potential, particularly in the following areas:

- Anticonvulsant Activity : Compounds in this class have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in epilepsy and other neurological disorders .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells .

The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes in the body. The presence of the pyridine ring may enhance binding affinity to target sites, thereby influencing cellular signaling pathways critical for various physiological processes.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The SAR studies indicate that:

- Substituents on the Pyridine Ring : Variations in the substituents can significantly alter the compound's potency and selectivity. For example, electron-donating groups on the pyridine ring have been associated with increased receptor binding affinity .

- Tert-butyl Ester Group : This functional group is known to improve solubility and stability, facilitating better bioavailability in pharmacological applications .

Case Study 1: Anticancer Activity

In a study examining various piperidine derivatives, researchers found that compounds structurally related to this compound exhibited significant growth inhibition in cancer cell lines. The most potent derivatives were those with specific substitutions on the piperidine and pyridine rings, leading to IC50 values comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Neurological Effects

A separate investigation into the anticonvulsant properties of related compounds revealed that certain piperidine derivatives could effectively reduce seizure activity in animal models. The mechanism was attributed to enhanced GABAergic activity, suggesting potential therapeutic applications for epilepsy treatment .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What is the molecular structure of 4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, and how does its stereochemistry influence reactivity?

The compound features a piperidine ring with a tert-butyl carbamate group at the 1-position and a pyridin-2-ylsulfanyl substituent at the 4-position. The stereochemistry at the piperidine ring (e.g., axial/equatorial positioning of substituents) affects steric hindrance and electronic interactions, influencing nucleophilic substitution or oxidation reactions. For example, axial tert-butyl groups may shield reactive sites, while equatorial pyridinylthioether groups enhance accessibility for reactions like thiol-disulfide exchange .

Q. What are the critical steps in synthesizing this compound, and how are yields optimized?

Synthesis typically involves:

- Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂).

- Step 2 : Introduction of the pyridin-2-ylsulfanyl moiety via nucleophilic substitution (e.g., using 2-mercaptopyridine and a base like NaH in THF). Key optimizations include maintaining inert atmospheres (N₂/Ar), controlling reaction temperatures (0–25°C), and using HPLC for purity validation (>95%). Yields improve with stoichiometric excess (1.2–1.5 eq) of mercaptopyridine .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.4 ppm for Boc methyl groups, δ 8.3–7.2 ppm for pyridinyl protons).

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 323.15).

- HPLC : Purity assessment using C18 columns (ACN/H₂O gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

Discrepancies often arise from subtle structural variations. For example:

| Compound | Substituent | Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| Target compound | Pyridin-2-ylsulfanyl | 12.3 ± 1.5 | |

| Analog A | Pyrimidin-4-ylsulfanyl | 45.7 ± 3.2 | |

| Analog B | Benzoxazol-2-ylsulfanyl | 8.9 ± 0.9 | |

| Activity differences correlate with electronic effects (e.g., electron-deficient pyrimidine vs. electron-rich benzoxazole). Use DFT calculations (e.g., HOMO/LUMO analysis) and molecular docking to rationalize binding affinity variations . |

Q. What strategies optimize substitution reactions at the pyridin-2-ylsulfanyl group to enhance target binding?

- Oxidation : Convert thioether to sulfone (e.g., mCPBA in CH₂Cl₂) to increase polarity and hydrogen-bonding capacity.

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduce aromatic pharmacophores. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane) and validate with LC-MS .

Q. How does the tert-butyl ester influence stability during long-term storage?

The Boc group hydrolyzes under acidic (pH < 3) or high-humidity conditions. Stability assays show:

- pH 7.4 buffer (25°C) : 98% intact after 30 days.

- pH 2.0 buffer (25°C) : 60% degradation in 7 days. Store under nitrogen at –20°C in desiccated amber vials to prevent hydrolysis and photodegradation .

Methodological Considerations

Q. What protocols ensure stereochemical control during piperidine functionalization?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective synthesis.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/IPA).

- Kinetic resolution (e.g., lipase-mediated acylations) improves diastereomeric ratios .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Prioritize modifications at the sulfanyl and piperidine positions:

- Pyridine ring halogenation : Introduce F/Cl to modulate lipophilicity (logP) and metabolic stability.

- Piperidine N-modification : Replace Boc with acyl groups (e.g., acetyl) to alter pharmacokinetics. Test derivatives in enzyme inhibition assays (e.g., kinase panels) and correlate with computed descriptors (e.g., cLogP, PSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.